molecular formula C8H10N2O2S B120637 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide CAS No. 158089-65-7

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

Cat. No. B120637
CAS RN: 158089-65-7
M. Wt: 198.24 g/mol
InChI Key: CVQDDQXMZPWDNG-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a chemical compound with the CAS Number: 158089-65-7 . It has a molecular weight of 198.25 and is typically stored at room temperature . The compound is in the form of a powder .


Synthesis Analysis

Thiazolidine motifs, such as 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(pyridin-2-yl)isothiazolidine 1,1-dioxide . Unfortunately, the specific InChI code or key was not provided in the search results.


Chemical Reactions Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Physical And Chemical Properties Analysis

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a powder with a molecular weight of 198.25 . It is typically stored at room temperature .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential in treating fibrotic diseases. Novel derivatives of 2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide have shown promising anti-fibrotic activities, outperforming known drugs like Pirfenidone. These derivatives inhibit the expression of collagen and reduce hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Antioxidant Properties

Thiazolidine derivatives, including those with a pyridinyl substitution, have been recognized for their antioxidant capabilities. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases .

Anticancer Potential

The structural motif of thiazolidine is often found in compounds with anticancer activities. By modifying the thiazolidine core with different substituents, researchers can enhance its efficacy against cancer cells .

Anti-Inflammatory and Analgesic Effects

Compounds based on the thiazolidine structure have been reported to exhibit significant anti-inflammatory and analgesic activities. This makes them valuable in the development of new treatments for inflammatory conditions .

Antidiabetic Activity

Thiazolidine derivatives are well-known in the pharmaceutical industry for their antidiabetic effects. They show affinity to PPARγ, which plays a role in regulating glucose metabolism .

Antimicrobial and Antitubercular Activity

The thiazolidine ring system has been utilized to create compounds with potent antimicrobial and antitubercular activities. These activities are essential for developing new therapies against resistant strains of bacteria .

Antiparasitic and Antiviral Applications

Research has indicated that thiazolidine derivatives can be effective against various parasites and viruses, providing a pathway for the development of new antiparasitic and antiviral medications .

Corrosion Inhibition

In industrial applications, certain thiazolidine derivatives have been used as corrosion inhibitors, demonstrating high efficiency at low concentrations. This application is particularly relevant in protecting metal surfaces in harsh environments .

Safety and Hazards

The compound has a GHS07 pictogram and a signal word “Warning” according to its Safety Information . For more detailed safety information, please refer to its MSDS .

Future Directions

The future directions of this compound could involve further exploration of its diverse biological properties and the development of novel synthetic approaches to improve its selectivity, purity, product yield, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQDDQXMZPWDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

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